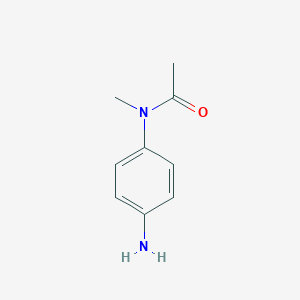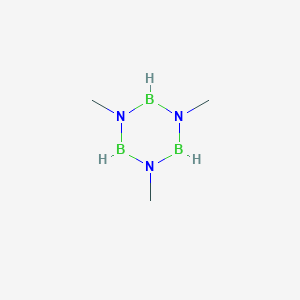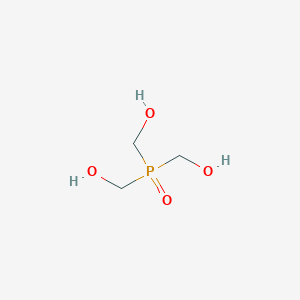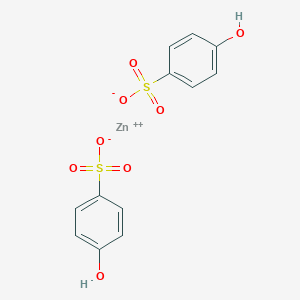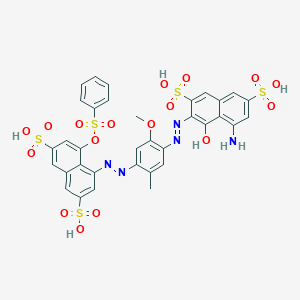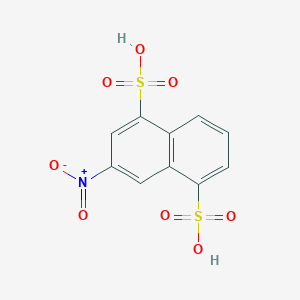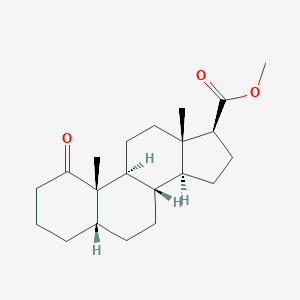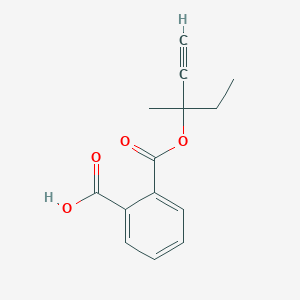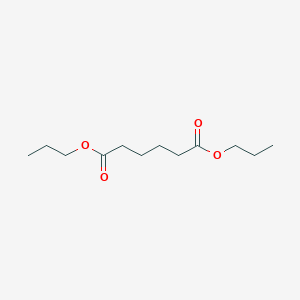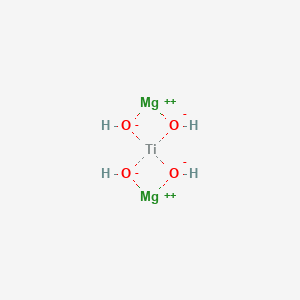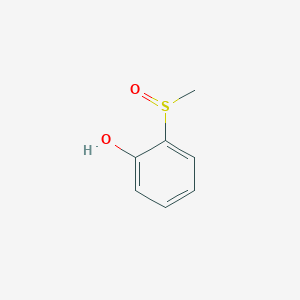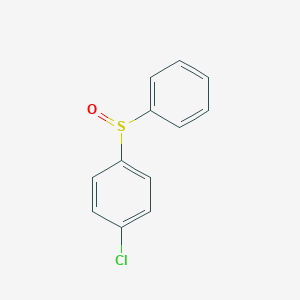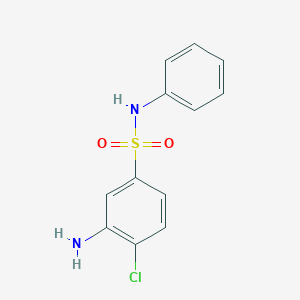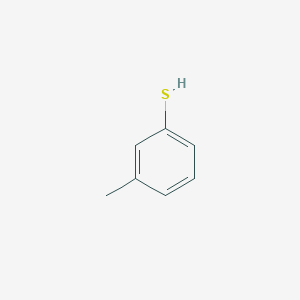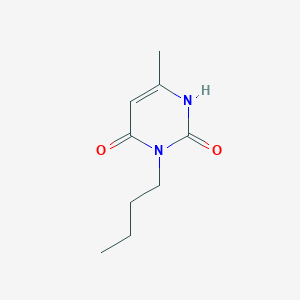
Uracil, 3-butyl-6-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uracil, 3-butyl-6-methyl- is a pyrimidine derivative that has gained attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a multistep process, and its mechanism of action involves the inhibition of thymidylate synthase. In
Applications De Recherche Scientifique
Uracil, 3-butyl-6-methyl- has potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that Uracil, 3-butyl-6-methyl- inhibits thymidylate synthase, an enzyme that is essential for DNA synthesis. This inhibition leads to the depletion of nucleotides, which are necessary for cell division. As a result, Uracil, 3-butyl-6-methyl- has been shown to be effective in inhibiting the growth of cancer cells.
Mécanisme D'action
The mechanism of action of Uracil, 3-butyl-6-methyl- involves the inhibition of thymidylate synthase. Thymidylate synthase is an enzyme that is essential for DNA synthesis. It catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), which is necessary for the synthesis of DNA. Uracil, 3-butyl-6-methyl- inhibits this enzyme by binding to its active site, which prevents the conversion of dUMP to dTMP. This inhibition leads to the depletion of nucleotides, which are necessary for cell division.
Effets Biochimiques Et Physiologiques
Uracil, 3-butyl-6-methyl- has been shown to have various biochemical and physiological effects. Studies have shown that it is effective in inhibiting the growth of cancer cells, as mentioned previously. In addition, Uracil, 3-butyl-6-methyl- has been shown to have anti-inflammatory effects. It inhibits the production of prostaglandins, which are involved in the inflammatory response. Furthermore, Uracil, 3-butyl-6-methyl- has been shown to have antioxidant properties. It scavenges free radicals, which are harmful to cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Uracil, 3-butyl-6-methyl- in lab experiments is its specificity. It specifically inhibits thymidylate synthase, which makes it a useful tool for studying the role of this enzyme in various biological processes. However, one of the limitations of using Uracil, 3-butyl-6-methyl- is its potential toxicity. It has been shown to be toxic to normal cells at high concentrations, which limits its use in certain experiments.
Orientations Futures
There are several future directions for research on Uracil, 3-butyl-6-methyl-. One area of research could focus on developing more specific inhibitors of thymidylate synthase. Another area of research could focus on the development of Uracil, 3-butyl-6-methyl- as a potential therapeutic agent for cancer. In addition, future research could explore the potential applications of Uracil, 3-butyl-6-methyl- in other fields, such as anti-inflammatory and antioxidant therapy. Finally, more research could be done to explore the potential toxicity of Uracil, 3-butyl-6-methyl- and its effects on normal cells.
Conclusion
In conclusion, Uracil, 3-butyl-6-methyl- is a pyrimidine derivative that has potential applications in various fields of scientific research. Its mechanism of action involves the inhibition of thymidylate synthase, which makes it a useful tool for studying the role of this enzyme in various biological processes. While Uracil, 3-butyl-6-methyl- has shown promise in inhibiting the growth of cancer cells and has various biochemical and physiological effects, more research is needed to explore its potential applications and limitations.
Méthodes De Synthèse
Uracil, 3-butyl-6-methyl- is synthesized through a multistep process that involves the reaction of 2-chloro-3-butyl-6-methylpyridine with potassium cyanate to form 3-butyl-6-methyl-2,4-dihydroxypyridine. This intermediate is then reacted with triethylorthoformate and acetic anhydride to form 3-butyl-6-methyl-2,4-bis(acetyloxy)pyridine. Finally, this compound is reacted with urea to form Uracil, 3-butyl-6-methyl-.
Propriétés
Numéro CAS |
1010-90-8 |
|---|---|
Nom du produit |
Uracil, 3-butyl-6-methyl- |
Formule moléculaire |
C9H14N2O2 |
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
3-butyl-6-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H14N2O2/c1-3-4-5-11-8(12)6-7(2)10-9(11)13/h6H,3-5H2,1-2H3,(H,10,13) |
Clé InChI |
QRGVGZWQHXGOFJ-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=O)C=C(NC1=O)C |
SMILES canonique |
CCCCN1C(=O)C=C(NC1=O)C |
Autres numéros CAS |
1010-90-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



